molecular formula C23H26ClN5O5 B562650 Doxazosin-d8 Hydrochloride

Doxazosin-d8 Hydrochloride

Cat. No.: B562650
M. Wt: 496.0 g/mol
InChI Key: AQAZIYFEPYHLHC-SJEKSWIZSA-N
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Description

Doxazosin-d8 (hydrochloride) is a deuterium-labeled analog of doxazosin hydrochloride. It is primarily used as an internal standard for the quantification of doxazosin in various analytical applications. Doxazosin itself is an alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia .

Scientific Research Applications

Doxazosin-d8 (hydrochloride) is widely used in scientific research for various applications, including:

Mechanism of Action

Target of Action

Doxazosin-d8 Hydrochloride, a derivative of Doxazosin, primarily targets the alpha-1 adrenergic receptors . These receptors are found in vascular smooth muscle and are involved in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .

Mode of Action

This compound acts as an antagonist at the alpha-1 adrenergic receptors . It selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes . This inhibition leads to a decrease in vascular tone, resulting in a reduction of peripheral vascular resistance and a decrease in blood pressure .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to increase cholesterol and phospholipid efflux from macrophage cell lines, suggesting an impact on lipid metabolism . Additionally, it has been shown to inhibit multiple pro-survival pathways and disrupt the EGFR/CD44 axis, effectively eliminating both proliferating non-CSCs and dormant CSCs .

Pharmacokinetics

This compound exhibits similar pharmacokinetic properties to Doxazosin. It is metabolized primarily in the liver via O-demethylation or hydroxylation . The enzymes involved in the metabolism of Doxazosin include CYP2C19, CYP2D6, CYP2C19, and CYP3A4, which is the primary metabolizing enzyme . The bioavailability of Doxazosin is approximately 65% .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in cell proliferation and an increase in collagen fibers in rat prostatic lobes . It also induces apoptosis via caspase activation . Furthermore, it has been shown to have anti-proliferative effects on various cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its degradation rate can be affected by the chemical characteristics of the matrix in which it is present . Moreover, its formulation can influence its stability and efficacy

Safety and Hazards

Doxazosin can affect your pupils during cataract surgery. It may cause dizziness or fainting, especially when you first start taking it, or when you start taking it again . Avoid standing for long periods of time or becoming overheated during exercise and in hot weather . Avoid getting up too fast from a sitting or lying position, or you may feel dizzy . More detailed safety and hazard information can be found in the drug’s safety data sheet .

Future Directions

Doxazosin is currently used to manage and treat benign prostatic hyperplasia, hypertension, ureteral stones, and PTSD-associated nightmares . Future research may explore additional uses and potential improvements to the drug’s formulation and delivery .

Biochemical Analysis

Biochemical Properties

Doxazosin-d8 Hydrochloride, like its non-deuterated counterpart, is a non-selective antagonist of α1-adrenergic receptors . It interacts with these receptors, specifically α1A-, α1B-, and α1D-ARs, inhibiting norepinephrine-induced contractions in isolated rat aortic rings and human prostate strips .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cell proliferation and increase collagen fibers in rat prostatic lobes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with α1-adrenergic receptors, leading to enzyme inhibition or activation, and changes in gene expression . This binding interaction results in the inhibition of norepinephrine-induced contractions, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits long-lasting effects, which allows it to be administered once a day .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, studies on Doxazosin have shown that it inhibits norepinephrine-induced increases in blood pressure and prostatic pressure in anesthetized dogs .

Metabolic Pathways

This compound is involved in metabolic pathways that include enzymes such as CYP2C19, CYP2D6, and CYP3A4 . These enzymes are involved in the O-demethylation of the quinazoline nucleus of Doxazosin or the hydroxylation of its benzodioxan portion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of doxazosin-d8 (hydrochloride) involves the incorporation of deuterium atoms into the doxazosin molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The process involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of doxazosin-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions: Doxazosin-d8 (hydrochloride) undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Uniqueness of Doxazosin-d8 (Hydrochloride): The primary uniqueness of doxazosin-d8 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it a valuable tool for pharmacokinetic studies and drug development .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H/i7D2,8D2,9D2,10D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAZIYFEPYHLHC-SJEKSWIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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